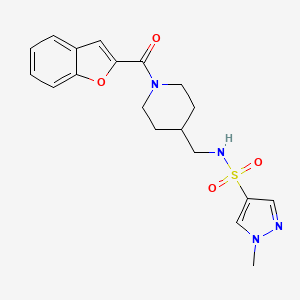
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several notable structural components:
- Benzofuran moiety : Contributes to its biological activity.
- Piperidine ring : Enhances interaction with biological targets.
- Pyrazole and sulfonamide groups : Implicated in various pharmacological effects.
The unique combination of these functional groups may influence its reactivity and biological interactions.
Research indicates that this compound may exert its effects through:
- Enzyme modulation : Potentially influencing the activity of various enzymes involved in disease pathways.
- Receptor interactions : Binding to specific receptors that may alter cellular signaling pathways.
Antitumor Activity
Studies on pyrazole derivatives have demonstrated significant antitumor properties. For example, certain pyrazole compounds have shown inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231, indicating that this compound may have similar effects due to its structural similarities with other active pyrazoles .
Antimicrobial Activity
The compound's potential antimicrobial properties are suggested by studies on related pyrazole derivatives, which exhibit notable antifungal and antibacterial activities. The sulfonamide group is particularly known for its antibacterial effects, which could be relevant for this compound as well .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the benzofuran structure may enhance these effects, making the compound a candidate for treating inflammatory diseases .
Study 1: Antitumor Efficacy
In a study evaluating various pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity .
Study 2: Antimicrobial Assessment
A series of synthesized sulfonamide derivatives were tested against Mycobacterium tuberculosis, showing promising results with MIC values comparable to established treatments. This suggests that this compound might also possess similar antimicrobial efficacy .
Data Summary
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22-13-16(12-20-22)28(25,26)21-11-14-6-8-23(9-7-14)19(24)18-10-15-4-2-3-5-17(15)27-18/h2-5,10,12-14,21H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHCOJLFMDBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














